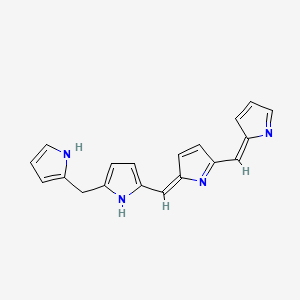
Biladiene-ab
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biladiene-ab is a biladiene.
Aplicaciones Científicas De Investigación
Photodynamic Therapy (PDT)
Overview of PDT
Photodynamic therapy is a treatment modality that utilizes light-activated compounds to produce reactive oxygen species, leading to cell death, particularly in cancerous tissues. Biladiene-ab compounds have shown promise as efficient photosensitizers due to their ability to absorb light in the phototherapeutic window (600-900 nm), which is critical for deep tissue penetration.
Case Study: Pd[DMBil2-P61]
Recent studies have highlighted the effectiveness of the biladiene complex Pd[DMBil2-P61] as a photosensitizer. This compound exhibits a high quantum yield for singlet oxygen generation (ΦΔ=0.84) when irradiated at 600 nm, making it one of the most potent biladiene-based sensitizers developed to date . Its rigid macrocyclic structure contributes to enhanced photophysical properties, allowing for effective sensitization of singlet oxygen and subsequent tumor ablation.
Structural Characteristics and Synthesis
Biladiene compounds are characterized by their unique tetrapyrrole framework, which can be modified to enhance their photophysical properties. The synthesis often involves complex organic reactions such as Sonogashira coupling and bromination .
Table 1: Key Structural Features of Selected Biladiene Compounds
Propiedades
Fórmula molecular |
C19H16N4 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(5E)-2-[(E)-pyrrol-2-ylidenemethyl]-5-[[5-(1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]pyrrole |
InChI |
InChI=1S/C19H16N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-11,13,21,23H,12H2/b14-11+,18-13+ |
Clave InChI |
OAXJHPCTMFESSL-AZSRAVPMSA-N |
SMILES isomérico |
C1=C/C(=C\C2=N/C(=C/C3=CC=C(N3)CC4=CC=CN4)/C=C2)/N=C1 |
SMILES canónico |
C1=CC(=CC2=NC(=CC3=CC=C(N3)CC4=CC=CN4)C=C2)N=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















